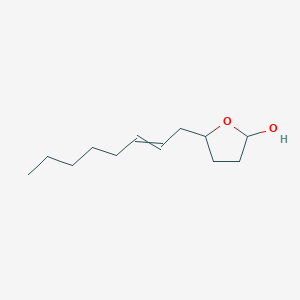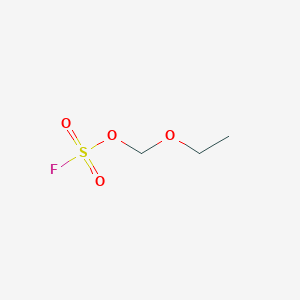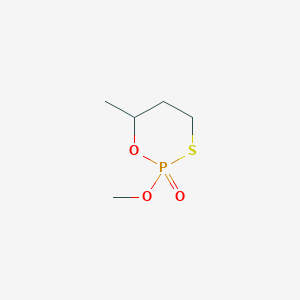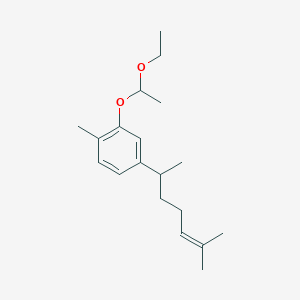![molecular formula C15H23NO4 B14306667 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- CAS No. 110661-49-9](/img/structure/B14306667.png)
2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-: is a chemical compound with the molecular formula C15H23NO4 . It is a derivative of pyrrolidinedione, which is a five-membered lactam ring. This compound is known for its unique structure, which includes a long aliphatic chain attached to the pyrrolidinedione core through an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- typically involves the esterification of pyrrolidinedione with an appropriate aliphatic acid or its derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aliphatic chain in 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidinedione.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Carboxylic acid and pyrrolidinedione.
Scientific Research Applications
Chemistry: 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: In the industrial sector, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active pyrrolidinedione moiety. This moiety can then interact with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 2,5-Pyrrolidinedione, 1-ethyl-
- 2,5-Pyrrolidinedione, 1-methyl-
- 2,5-Pyrrolidinedione, 1-[(1-oxo-2,5-octadecadienyl)-]
Comparison: Compared to its analogs, 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- has a longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This unique structure makes it particularly useful in applications where longer chain lengths are desired, such as in the synthesis of surfactants or in drug design.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) undec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h2H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHSLIKBSLUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383208 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110661-49-9 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
